molecular formula C21H19ClN4O7S2 B2537921 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate CAS No. 877652-17-0

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

Cat. No. B2537921
M. Wt: 538.97
InChI Key: IPAGBRJRBLQBPX-UHFFFAOYSA-N
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Description

The compound , 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate, is a complex molecule that appears to be a derivative of thiadiazole and pyran, with additional functional groups that include nitrobenzoate and an amido linkage. The presence of a thiadiazole core suggests potential biological activity, as thiadiazoles are known for their wide range of pharmacological properties.

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related thiadiazole derivatives has been reported. For instance, a series of 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized from (5-nitrofuran-2-yl)methylene diacetate using spectroscopic methods for structure determination . This suggests that similar synthetic routes could potentially be applied to the compound , with modifications to incorporate the pyran moiety and the specific substituents.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by a 1,3,4-thiadiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This ring structure is known to confer stability and is often a key feature in compounds with biological activity. The additional substituents in the compound, such as the 2-chloro-5-nitrobenzoate group, would influence the overall molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar (amido linkage, nitro group) and nonpolar (alkyl chains) regions in the molecule suggests that it would have a certain degree of solubility in organic solvents, as well as potentially in water if ionizable groups are present. The compound's stability, melting point, and boiling point would be determined by the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are not discussed in the provided papers.

Relevant Case Studies

The provided papers do not include case studies directly related to the compound . However, the study of the metabolism of 6-nitrobenzo[a]pyrene by hamster embryonic fibroblasts and the evaluation of anti-Helicobacter pylori activity of thiadiazole derivatives suggest that similar compounds can interact with biological systems and have potential therapeutic applications. These studies could serve as a starting point for investigating the biological activity and metabolism of the compound .

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that could be explored, or new applications for the compound.


Please note that for a specific compound like the one you mentioned, you would need to consult the scientific literature or a database of chemical information. If you’re doing this as part of a research project, you might want to consider reaching out to a chemistry professor or a professional chemist for guidance. They might be able to provide more specific information or suggest resources that you could use.


properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O7S2/c1-3-11(4-2)18(28)23-20-24-25-21(35-20)34-10-13-8-16(27)17(9-32-13)33-19(29)14-7-12(26(30)31)5-6-15(14)22/h5-9,11H,3-4,10H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAGBRJRBLQBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

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